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Compound of Interest

Compound Name: 2-(Octylthio)ethanol

Cat. No.: B165344

This guide provides a comprehensive overview of the spectroscopic and spectrometric data for
2-(Octylthio)ethanol (CAS No: 3547-33-9).[1] The document is intended for researchers,
scientists, and professionals in drug development, offering detailed data, experimental
protocols, and a workflow for the analysis of this compound.

Introduction

2-(Octylthio)ethanol, also known as 2-hydroxyethyl octyl sulfide, is an organic compound with
the molecular formula C10H220S.[1] Its structure combines a hydrophilic ethanol group with a
lipophilic octylthio group, lending it properties that are of interest in various chemical and
biological applications. Accurate characterization of its chemical structure is crucial and is
achieved through a combination of spectroscopic techniques, including Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This guide presents an in-depth analysis of the data obtained from these methods.

Spectroscopic and Spectrometric Data

The following sections summarize the key spectroscopic and spectrometric data for 2-
(Octylthio)ethanol. While a complete set of experimentally validated and published spectral
data with detailed peak assignments for this specific molecule is not readily available in public
repositories, the data presented herein is based on information from spectral databases and
predictive models derived from the analysis of structurally similar compounds.
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum of 2-(Octylthio)ethanol is expected to show distinct signals for the
protons in the octyl chain and the ethanol moiety. The chemical shifts are influenced by the
electronegativity of the adjacent sulfur and oxygen atoms.

Chemical Shift (8)

Multiplicity Integration Assignment

(ppm)
~3.70 Triplet 2H HO-CHz-CHz-S-
~2.70 Triplet 2H HO-CH2-CH3-S-
~2.55 Triplet 2H -S-CH2-(CH2)6-CHs3

) -S-CH2-CH2-(CHz)s-
~1.55 Multiplet 2H

CHs

~1.2-14 Multiplet 10H -S-(CH2)2-(CH2)5-CHs
~0.88 Triplet 3H -(CH2)7-CHs
Variable Singlet (broad) 1H -OH

13C NMR (Carbon-13 NMR) Data (Predicted)

The 3C NMR spectrum provides information on the different carbon environments within the
molecule.
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Chemical Shift (8) (ppm) Assighment

~ 61 HO-CH2-CH2-S-

~ 36 HO-CH2-CH2-S-

~32 -S-CH2-(CH2)6-CHs

~31.8 -(CH2)5-CH2-CH2-CHs
~295 -S-CH2-CH2-(CHz2)s-CH3

~ 29.2 (multiple) -S-(CH2)2-(CHz)a-CH2-CH3
~22.6 -(CH2)6-CH2-CHs

~14.1 -(CH2)7-CHs

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies. The FTIR spectrum of 2-(Octylthio)ethanol was
recorded "between salts".[1]

Functional Group

Wavenumber (cm~12) Intensity .
Assignment
~ 3350 Strong, Broad O-H stretch (alcohol)
~ 2925, 2855 Strong C-H stretch (alkane)
~ 1465 Medium C-H bend (alkane)
~ 1050 Strong C-O stretch (primary alcohol)
~ 650 Weak C-S stretch (thioether)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight
and fragmentation pattern of the molecule. The mass spectrum for 2-(Octylthio)ethanol is
available from the NIST WebBook.[2]
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Assignment (Proposed

mlz Relative Intensity (%)
Fragment)
190 ~5 [M]* (Molecular lon)
145 ~20 [M - C2HsO]*
113 ~15 [CsH17S]*
89 ~30 [CaHsS]*
61 100 [C2Hs0S]*
45 ~ 40 [C2Hs0]*

Experimental Protocols

The following are general experimental protocols for the spectroscopic and spectrometric
techniques discussed.

o Sample Preparation: A sample of 2-(Octylthio)ethanol (typically 5-20 mg for *H NMR and
20-50 mg for 13C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent
(e.g., chloroform-d, CDCIs) in a clean, dry 5 mm NMR tube. A small amount of a reference
standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

¢ Instrumentation: A high-field NMR spectrometer, such as a Varian A-60 (as referenced for
this compound), Bruker, or Jeol instrument, operating at a field strength of 300 MHz or higher
is typically used.[1]

o Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed
to achieve homogeneity. For tH NMR, a standard single-pulse experiment is performed. For
13C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and
enhance sensitivity. Key acquisition parameters include the number of scans, spectral width,
and relaxation delay.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
produce the NMR spectrum. The spectrum is then phased, baseline corrected, and
referenced to the internal standard.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b165344?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Octylthio_ethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation (Neat Liquid): A drop of liquid 2-(Octylthio)ethanol is placed on the
surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is placed on top to
create a thin liquid film.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Digilab FTS-
14, is used.[1]

o Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The
sample is then placed in the instrument's sample holder, and the sample spectrum is
acquired. The instrument measures the interference pattern of the infrared light, which is
then mathematically converted to an infrared spectrum (transmittance vs. wavenumber).

o Data Processing: The final spectrum is typically presented as percent transmittance or
absorbance as a function of wavenumber (cm~1).

e Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion
source of the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct
insertion probe. The sample is vaporized under high vacuum.

« lonization: The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV). This causes the molecules to ionize and fragment in a reproducible
manner.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum which is a plot of relative intensity versus m/z.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-(Octylthio)ethanol.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2-(Octylthio)ethanol | CL0H220S | CID 19079 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2. Ethanol, 2-(octylthio)- [webbook.nist.gov]

 To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 2-
(Octylthio)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165344+#spectroscopic-data-nmr-ir-mass-spec-of-2-
octylthio-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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